1,3-Dipropionyl-2,4,6-trimethylbenzene
Description
1,3-Dipropionyl-2,4,6-trimethylbenzene (CAS 29824-69-9), also termed 1,3-dipropionylmesitylene, is a symmetrically substituted aromatic diketone derived from mesitylene (2,4,6-trimethylbenzene). Its structure features two propionyl groups at the 1- and 3-positions and methyl groups at the 2-, 4-, and 6-positions (Figure 1). This compound is synthesized via the Elbs acylation reaction, where mesitylene reacts with propionyl chloride in the presence of anhydrous AlCl₃, yielding a sterically hindered diketone . The steric bulk imparted by the methyl and propionyl groups significantly influences its physical and chemical behavior, as discussed below.
Properties
CAS No. |
6335-36-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2,4,6-trimethyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C15H20O2/c1-6-12(16)14-9(3)8-10(4)15(11(14)5)13(17)7-2/h8H,6-7H2,1-5H3 |
InChI Key |
IONRPGVAJLMVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1C)C)C(=O)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipropionyl-2,4,6-trimethylbenzene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,4,6-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipropionyl-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,3-Dipropionyl-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dipropionyl-2,4,6-trimethylbenzene involves its interaction with molecular targets through its functional groups. The propionyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, allowing for the design of compounds with specific properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Diacetyl-2,4,6-trimethylbenzene (1,3-DAM)
1,3-DAM shares the same mesitylene core but substitutes propionyl groups with acetyl groups. Synthesized via the Bouveault acetylation of mesitylene with acetyl chloride and AlCl₃, it exhibits a melting point of 317–318 K (44–45°C), indicating lower thermal stability compared to hydroxylated analogs .
Diacylated Resorcinol and Pyrogallol Derivatives
Compounds such as 4,6-Dipropionylpyrogallol (SK&F 90,670; m.p. 188°C) and 1,3-Diacetyl-2,4,5-trihydroxybenzene (SK&F 90,686; m.p. 186–187°C) feature hydroxyl groups on the aromatic ring, enabling hydrogen bonding and resulting in higher melting points than the methyl-substituted analogs . These derivatives are synthesized via acid-catalyzed (H₂SO₄) acylation with propionic or acetic anhydrides, contrasting with the Friedel-Crafts methods used for mesitylene derivatives . The presence of hydroxyl groups likely enhances reactivity in further transformations, though direct hydrogenation data are unavailable.
Research Findings on Reactivity and Structural Analysis
Steric Hindrance and Hydrogenation Resistance
This contrasts with less hindered ketones, which typically undergo reduction under similar conditions. The steric bulk from the methyl and acyl groups prevents effective interaction between the catalyst and carbonyl groups, mirroring observations in 2,4,6-trimethylacetophenone .
Crystallographic and Structural Studies
Crystallographic data for related compounds, such as propan-2-yl 2,4,6-trimethylbenzenesulfonate (triclinic crystal system, space group P-1), highlight the utility of X-ray diffraction and software like SHELX for resolving sterically crowded structures .
Data Table: Comparative Analysis of Key Compounds
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